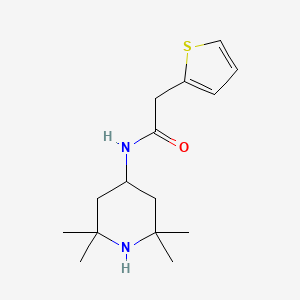![molecular formula C18H24ClNO5 B4006020 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4006020.png)
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid
Descripción general
Descripción
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a phenoxy group, which is further substituted with a chloro and prop-2-enyl group. The presence of oxalic acid as a counterion adds to its stability and solubility.
Aplicaciones Científicas De Investigación
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Mecanismo De Acción
The mechanism by which 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-phenylpropane: Shares a similar phenylpropane backbone but lacks the pyrrolidine ring and oxalic acid.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Another complex organic compound with different functional groups and applications.
Uniqueness
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO.C2H2O4/c1-2-6-14-13-15(17)7-8-16(14)19-12-5-11-18-9-3-4-10-18;3-1(4)2(5)6/h2,7-8,13H,1,3-6,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFWWXPTDDYRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCN2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005940.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate](/img/structure/B4005944.png)
![N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005953.png)
![2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005956.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4005961.png)
![N'-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005963.png)
![10-bromo-3-(ethylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005971.png)

![1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole](/img/structure/B4005982.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005985.png)
![1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4006000.png)
![N'-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006004.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4006014.png)

